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Tomaymycin

Cat. No.: B1231328
CAS No.: 35050-55-6
M. Wt: 304.34 g/mol
InChI Key: UQVNRKBFAXNOGA-LWTNMJDUSA-N
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Description

Historical Context of Tomaymycin Discovery and Isolation

This compound was isolated from the fermentation broth of Streptomyces achromogenes var. tomaymyceticus, a bacterium found in a soil sample collected in Musashikoganei-city, Japan jst.go.jp. The isolation and initial properties of this compound were first reported by Arima and coworkers in 1972 jst.go.jpnih.gov. The structure of this compound was reported by Kariyone in 1971 jst.go.jp.

Classification and Structural Characteristics within the Pyrrolonih.govnih.govbenzodiazepine (PBD) Family

This compound is classified as a pyrrolo nih.govnih.govbenzodiazepine (B76468) due to its core chemical structure wikipedia.orgnih.govontosight.ai. This core consists of a five-membered pyrrole (B145914) ring fused to a nine-membered benzodiazepine ring, which is in turn fused to a benzene (B151609) ring creative-diagnostics.com. The numbering of the rings and atoms within the PBD core is standardized, with the diazepine (B8756704) ring containing two nitrogen atoms and a carbonyl group creative-diagnostics.com.

This compound has the molecular formula C₁₆H₂₀N₂O₄ and a molecular weight of approximately 304.346 g/mol wikipedia.orgtargetmol.comnih.gov. Its structure features a pyrrolo[2,1-c] nih.govnih.govbenzodiazepine core substituted with functional groups, including ethylidene, hydroxyl, and methoxy (B1213986) groups ontosight.ai. Specifically, it contains a methoxide (B1231860) substituent at C-7 and is hydroxylated at C-8. It also possesses a C-2-exo-unsaturated tetrahydropyrrole moiety nih.gov. The compound exhibits stereoisomerism, with specific configurations at chiral centers influencing its biological activity ontosight.ai.

The mechanism of action for PBDs, including this compound, involves the formation of a covalent bond with the N2 position of guanine (B1146940) in the minor groove of DNA via an imine linkage at the N10-C11 position adcreview.comcreative-diagnostics.comadcreview.com. This alkylation event leads to DNA interstrand crosslinks, disrupting replication and transcription and ultimately inducing cell apoptosis creative-diagnostics.comadcreview.com.

Key structural features and properties of this compound are summarized in the table below:

PropertyValueSource
Molecular FormulaC₁₆H₂₀N₂O₄ wikipedia.orgtargetmol.comnih.gov
Molecular Weight~304.346 g/mol wikipedia.orgtargetmol.com
CAS Number35050-55-6 wikipedia.orgtargetmol.com
PubChem CID12444380 wikipedia.orgnih.gov
AppearanceColorless Flaky Crystal
Melting Point145-146°C chemicalbook.com
Boiling Point445.17°C at 760 mmHg
Density1.1328 g/cm³
XLogP (predicted)1.4 uni.lu
Topological Polar Surface Area (tPSA)62.1 Ų (for this compound DM) nih.govinvivochem.cn
Complexity434 (for this compound DM) nih.govinvivochem.cn

Note: Some property values, like tPSA and Complexity, are provided for this compound DM, a related analog. nih.govinvivochem.cn

Comparative Overview with Related PBDs (e.g., Anthramycin (B1237830), Sibiromycin (B87660), Neothramycin)

This compound shares the core pyrrolo nih.govnih.govbenzodiazepine structure with other natural product antibiotics such as Anthramycin, Sibiromycin, and Neothramycin jst.go.jpnih.govwikipedia.orgasm.orgwikipedia.org. While they share the fundamental PBD scaffold and mechanism of action involving DNA minor groove binding and alkylation, they differ in their specific substituents and structural modifications, which influence their potency, DNA binding affinity, and biological activity spectrum oup.comucl.ac.uk.

Anthramycin: Isolated from Streptomyces refuineus, Anthramycin was one of the earliest discovered PBDs jst.go.jpwikipedia.orgucl.ac.uknih.gov. It has a molecular formula of C₁₆H₁₇N₃O₄ and a molecular weight of approximately 315.32 g/mol wikipedia.orgnih.govnih.govmetabolomicsworkbench.org. Anthramycin contains hydroxyl and methoxy substituents and an endocyclic unsaturation in its C-ring conjugated with a double bond in the side chain creative-diagnostics.comucl.ac.uk. It binds covalently to the N2 amine of guanine in the minor groove of DNA nih.govebi.ac.ukrcsb.org. Studies have shown that Anthramycin, along with Sibiromycin and this compound, forms adducts spanning three base pairs with guanine in the central position, and they exhibit a kinetic preference for 5′-Py-G-Py-3′ sequences researchgate.net.

Sibiromycin: Produced by Streptosporangium sibiricum, Sibiromycin is another potent antitumor antibiotic belonging to the PBD class jst.go.jpnih.govwikipedia.orgnih.gov. It has a more complex structure than this compound and Anthramycin, with a molecular formula of C₂₄H₃₃N₃O₇ and a molecular weight of approximately 475.5 g/mol nih.govwikipedia.orgnih.govuni.lu. Sibiromycin is often cited as the most potent naturally occurring PBD discovered thus far, exhibiting high DNA-binding affinity and in vitro cytotoxicity ucl.ac.uk. Like Anthramycin, it contains endocyclic unsaturation in its C-ring ucl.ac.uk.

Neothramycin: Isolated from Streptomyces species, Neothramycin exists as two stereoisomers, Neothramycin A and Neothramycin B, which are interconvertible in aqueous solution jst.go.jpwikipedia.org. Neothramycin has a molecular formula of C₁₃H₁₄N₂O₄ and a molecular weight of approximately 262.1 g/mol uni.lukyoto-u.ac.jpechemi.com. Its structure includes a pyrrolo-benzodiazepine ring system with hydroxyl and methoxy groups ontosight.ai. Compared to Anthramycin and this compound, Neothramycin shows weaker antimicrobial activity and lower toxicity in mice wikipedia.org. It also possesses an imine functionality at the N10-C11 position and its reaction rate with DNA is slower than that of Anthramycin, this compound, and Sibiromycin oup.comkyoto-u.ac.jp.

A comparative overview of the chemical formulas and molecular weights of these related PBDs is provided below:

CompoundMolecular FormulaMolecular Weight ( g/mol )PubChem CIDSource
This compoundC₁₆H₂₀N₂O₄~304.34612444380 wikipedia.orgtargetmol.comnih.gov
AnthramycinC₁₆H₁₇N₃O₄~315.3295311005 wikipedia.orgnih.govnih.govmetabolomicsworkbench.org
SibiromycinC₂₄H₃₃N₃O₇~475.5426437361 nih.govwikipedia.orgnih.gov
NeothramycinC₁₃H₁₄N₂O₄~262.26122745 uni.lukyoto-u.ac.jpechemi.com

Research findings indicate that the degree of saturation in the five-membered ring of PBDs significantly impacts their DNA bonding reactivity and biological activity researchgate.net. Compounds with endocyclic unsaturation, like Anthramycin and Sibiromycin, tend to exhibit higher DNA binding affinity and cytotoxicity compared to those with imine functionalities at N10-C11, such as Neothramycin oup.comucl.ac.uk. This compound, with its exocyclic unsaturation, falls within this spectrum, demonstrating potent activity ucl.ac.uk.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20N2O4 B1231328 Tomaymycin CAS No. 35050-55-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35050-55-6

Molecular Formula

C16H20N2O4

Molecular Weight

304.34 g/mol

IUPAC Name

(6R,6aS,8E)-8-ethylidene-3-hydroxy-2,6-dimethoxy-6,6a,7,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-11-one

InChI

InChI=1S/C16H20N2O4/c1-4-9-5-12-15(22-3)17-11-7-13(19)14(21-2)6-10(11)16(20)18(12)8-9/h4,6-7,12,15,17,19H,5,8H2,1-3H3/b9-4+/t12-,15+/m0/s1

InChI Key

UQVNRKBFAXNOGA-LWTNMJDUSA-N

Isomeric SMILES

C/C=C/1\C[C@@H]2C(NC3=CC(=C(C=C3C(=O)N2C1)OC)O)OC

Canonical SMILES

CC=C1CC2C(NC3=CC(=C(C=C3C(=O)N2C1)OC)O)OC

Synonyms

tomaymycin

Origin of Product

United States

Biosynthesis of Tomaymycin

Producer Organism and Identification of Biosynthetic Gene Cluster

Tomaymycin is produced by the bacterium Streptomyces achromogenes var. tomaymyceticus. medchemexpress.comwikipedia.orgnpatlas.org The genes responsible for the biosynthesis of this compound are organized into a biosynthetic gene cluster (BGC). nih.govnih.gov Identification and sequencing of this gene cluster have been crucial in understanding the enzymatic machinery involved in this compound production. The this compound BGC contains genes encoding enzymes necessary for the synthesis of both the anthranilate and the pyrrolidine (B122466) moieties, as well as enzymes for their condensation and further modifications. nih.govnih.gov Analysis of the gene cluster revealed a novel pathway for the biosynthesis of the anthranilate moiety compared to some other PBDs. nih.govnih.govebi.ac.uk

Elucidation of Biosynthetic Pathways

The biosynthesis of this compound involves the convergence of two distinct pathways, one leading to the anthranilate moiety and the other to the pyrrolidine (C) ring. These precursors are then integrated and modified to form the final this compound structure. nih.govrsc.orgresearchgate.net

Formation of the Anthranilate Moiety

Unlike some other PBDs where the anthranilate moiety is derived from tryptophan via the kynurenine (B1673888) pathway, the anthranilate precursor in this compound biosynthesis originates from chorismate, a product of the shikimate pathway. rsc.orgnih.govrsc.orgresearchgate.net This pathway involves enzymes like anthranilate synthetase, encoded by genes such as tomD and tomP within the this compound BGC. nih.govresearchgate.net The BGC also contains a gene for 3-deoxyarabino-heptulosonate 7-phosphate (DHAP) synthase (tomC), which catalyzes the first committed step of the shikimate pathway, suggesting a mechanism to increase the flux towards chorismate production for secondary metabolism. nih.govresearchgate.net The anthranilate moiety in this compound is specifically 4-hydroxy-5-methoxyanthranilic acid, and hydroxylation and O-methylation steps are likely catalyzed by enzymes encoded by genes like tomE, tomF, tomG, and tomO. nih.govresearchgate.net

Formation of the Pyrrolidine (C) Ring

The pyrrolidine (C) ring of this compound is derived from L-tyrosine through a specialized biosynthetic pathway. rsc.orgrsc.orgbeilstein-institut.deutexas.edu This pathway involves a series of enzymatic transformations starting with the oxidation of L-tyrosine to L-DOPA. rsc.orgbeilstein-institut.de A key step involves an extradiol cleavage of L-DOPA, catalyzed by a dioxygenase enzyme. rsc.orgnih.gov This cleavage initiates the formation of the five-membered dihydropyrrole ring. nih.gov The pathway is proposed to involve several enzyme-catalyzed steps to convert L-tyrosine into the 4-ethylidene-tetrahydropyrrole-2-carboxylic acid moiety, which is subsequently incorporated into the this compound scaffold. researchgate.netbeilstein-institut.deutexas.edunih.gov

Integration of Precursors (e.g., L-Tyrosine, Tryptophan)

The biosynthesis of this compound involves the integration of the anthranilate moiety and the pyrrolidine derivative. While the anthranilate moiety is derived from chorismate (originating from the shikimate pathway, which utilizes precursors like erythrose 4-phosphate and phosphoenolpyruvate), the pyrrolidine ring originates from L-tyrosine. rsc.orgnih.govrsc.orgbeilstein-institut.de Unlike some other PBDs, tryptophan is not the precursor for the anthranilate part of this compound. nih.govebi.ac.ukcore.ac.uk The two key precursors, the substituted anthranilic acid and the alkylproline derivative (derived from L-tyrosine), are condensed. This condensation and the formation of the seven-membered diazepine (B8756704) ring (B) are catalyzed by nonribosomal peptide synthetase (NRPS) enzymes. rsc.orgrsc.orgresearchgate.net The this compound gene cluster includes genes encoding NRPS enzymes, such as tomA. nih.gov

Characterization of Key Biosynthetic Enzymes

The this compound biosynthetic pathway involves a suite of enzymes catalyzing specific transformations. Characterization of these enzymes provides detailed insights into the molecular mechanisms of this compound production.

TomN (4-Oxalocrotonate Tautomerase Homologue) and Functional Analysis

TomN is an enzyme encoded within the this compound BGC and is a homologue of 4-oxalocrotonate tautomerase (4-OT). rsc.orgbeilstein-institut.denih.gov While 4-OT is typically involved in the catabolism of aromatic hydrocarbons, TomN is proposed to function in the biosynthesis of the this compound C ring. beilstein-institut.denih.gov Initially, TomN was tentatively assigned to catalyze the tautomerization of a dihydropyrrole intermediate in the proposed pathway for the C ring formation. beilstein-institut.denih.gov

In Vitro Reconstitution of this compound Biosynthesis

The in vitro reconstitution of the this compound biosynthetic pathway has been successfully achieved using a reconstituted NRPS system researchgate.netebi.ac.uknih.gov. This approach has allowed for a detailed dissection of the individual enzymatic steps involved in the biosynthesis of the pyrrolo researchgate.netebi.ac.ukbenzodiazepine (B76468) scaffold researchgate.netnih.govuni-saarland.de. By analyzing proteoforms using liquid chromatography-mass spectrometry (LC-MS), researchers have been able to decipher virtually every chemical step occurring on the megasynthetases researchgate.netnih.gov. This in vitro system has proven valuable for understanding the complex enzymatic reactions and intermediate structures in the pathway ebi.ac.uknih.gov.

Comparative Biosynthesis of PBDs and Pathway Divergence

The biosynthesis of this compound shares common features with, but also diverges from, the pathways producing other pyrrolo researchgate.netebi.ac.ukbenzodiazepines such as anthramycin (B1237830) and sibiromycin (B87660). A key difference lies in the origin of the anthranilate moiety. While the anthranilate moieties of sibiromycin and anthramycin are proposed to be derived from tryptophan, the this compound anthranilate moiety originates from chorismate via anthranilic acid nih.govnih.gov. This difference is reflected in the presence of genes encoding enzymes for the chorismate pathway (TomD, TomP, TomC) in the this compound cluster, which are absent in the clusters for PBDs derived from tryptophan nih.govresearchgate.net.

Molecular Mechanism of Action

DNA Interaction and Minor Groove Binding

Tomaymycin, a member of the pyrrolo Current time information in Chandigarh, IN.nih.govbenzodiazepine (B76468) (PBD) group of antitumor antibiotics, exerts its biological activity through direct interaction with deoxyribonucleic acid (DNA). The binding process is characterized by the agent fitting into the minor groove of the DNA double helix. nih.govnih.gov This initial non-covalent association is a prerequisite for the subsequent formation of a covalent bond. The S configuration at the C11a position of PBDs like this compound imparts a right-handed twist to the molecule, which facilitates its snug fit within the contours of the DNA minor groove. nih.gov

The interaction is driven by a combination of forces. The lipophilic aromatic rings of this compound displace the structured spine of hydration that typically resides in the minor groove. nih.gov This displacement contributes to the thermodynamics of binding. Furthermore, the concave shape of the molecule and its capacity to form hydrogen bonds are crucial for its stabilization within the groove. nih.gov Molecular modeling studies have shown that in all potential binding modes, the antibiotic is buried within the minor groove. nih.gov Fluorescence quenching experiments further support this, demonstrating that the aromatic ring of the drug is shielded from the solvent upon forming a DNA adduct, with a significant reduction in the quenching rate constant. nih.gov This positioning within the minor groove is a critical step that precedes the chemical reaction leading to a stable, covalent linkage.

Covalent Adduct Formation

Following its seating in the minor groove, this compound forms a covalent bond with DNA. This reaction occurs specifically with the exocyclic N2 amino group of guanine (B1146940) residues. nih.govnih.gov The formation of this aminal linkage is a defining characteristic of the molecular mechanism of PBDs. The electrophilic center at the C11 position of this compound is susceptible to nucleophilic attack by the N2 of guanine, resulting in a stable adduct. This covalent modification of the DNA base is central to the cytotoxic effects of the compound.

The stability of this adduct is notable. For instance, the fluorescence of the this compound-DNA adduct remains stable even at a pH above 10.5, a condition under which the DNA double helix begins to denature, highlighting the robustness of the covalent bond formed. nih.gov

The covalent binding of this compound to guanine is not random but exhibits a discernible sequence preference. Footprinting analysis has revealed that this compound, along with other PBDs, preferentially binds to specific two to three base pair sequences that include the targeted guanine. nih.gov The most favored binding sequence for this class of compounds is 5′-Pu-G-Pu (where Pu represents a purine base, either adenine or guanine). nih.gov Conversely, sequences such as 5′-Py-G-Py (where Py represents a pyrimidine base, either cytosine or thymine) are the least preferred. nih.gov

More specific sequences have also been identified. For example, NMR studies have unequivocally shown that this compound covalently bonds to the N2 of guanine within the sequence 5′-CGA-3′. nih.gov The general consensus points to a preference for guanine flanked by purines. The rates of adduct formation have been shown to vary significantly depending on the DNA sequence.

Preferred Binding SequenceDescription
5'-Pu-G-PuGeneral preferred sequence for PBDs, where Pu is a purine (A or G). nih.gov
5'-AGA-3'A specific example of a preferred purine-flanked guanine sequence.
5'-YGR-3'A broader consensus sequence where Y is a pyrimidine and R is a purine.

The covalent reaction between this compound and the guanine N2 creates a new chiral center at the C11 position of the drug. This results in the formation of two possible diastereomers, designated as 11R and 11S. nih.gov Both of these diastereomeric species have been observed on calf thymus DNA and on specific oligonucleotide sequences. nih.gov

Definitive evidence for the stereochemistry has been obtained through high-field NMR studies on a self-complementary 12-mer DNA duplex designed to bind two this compound molecules. These studies have unequivocally demonstrated that this compound covalently bonds to the N2 of guanine with an 11S stereochemistry in the 5'-CGA-3' sequence. nih.gov Fluorescence lifetime measurements of this compound-DNA adducts have also distinguished between two lifetime classes, which have been assigned to the R and S diastereomers. amanote.com

DiastereomerC-11 ConfigurationMethod of Identification
11SSHigh-field NMR Spectroscopy nih.gov
11RRInferred from fluorescence and molecular mechanics studies nih.gov

Structural Determinants for DNA Binding Affinity and Selectivity

The N10-C11 imine (or its carbinolamine equivalent) is a critical functional group in the this compound structure, essential for its covalent interaction with DNA. preprints.orgnih.gov This moiety contains the electrophilic C11 carbon that is attacked by the nucleophilic N2 of guanine. The reactivity of this imine is a key determinant of the drug's ability to form a covalent adduct.

Studies comparing PBDs with an intact N10-C11 imine to their dilactam analogues, which lack this reactive group, have demonstrated the imine's crucial role. PBD dilactams are incapable of forming covalent bonds with DNA. preprints.orgnih.gov This loss of covalent binding ability is directly linked to a significant reduction or complete loss of biological activity, underscoring that the N10-C11 imine functionality is indispensable for the mechanism of action of this compound. preprints.orgnih.govresearchgate.net The electrophilicity at the C-11 position, conferred by the imine, is therefore a primary factor in the molecule's DNA alkylating ability. nih.gov

Significance of (S)-Configuration at C11a

The stereochemistry of this compound, particularly at the C11a position, is a critical determinant of its ability to bind to DNA. All naturally occurring pyrrolobenzodiazepines (PBDs), including this compound, possess an (S)-configuration at the C11a chiral center. This specific arrangement imparts a right-handed twist to the molecule's three-dimensional structure. This inherent chirality is crucial as it allows this compound to be isohelical with the minor groove of the right-handed B-DNA helix. Consequently, the molecule can fit snugly within the groove, facilitating the covalent bonding and non-covalent interactions necessary for its biological activity.

In contrast, synthetic PBDs with an (R)-stereochemistry at the C11a position exhibit a significant reduction in DNA-binding affinity and cytotoxicity. The left-handed twist of the (R)-enantiomer results in a shape that is not complementary to the DNA minor groove, leading to steric clashes with the groove walls. This steric hindrance prevents the close association required for the formation of a stable drug-DNA adduct.

While the C11a position maintains a constant (S)-configuration, the C11 position can exist in either an (R) or (S) configuration. This epimerization at C11 gives rise to two diastereomers that can bind to DNA in different orientations relative to the covalently modified guanine residue. These are often referred to as the R5' and S3' binding modes, indicating the stereochemistry at C11 and the orientation of the aromatic A-ring towards the 5' or 3' end of the modified DNA strand, respectively.

Stereochemical FeatureConfigurationSignificance for DNA Binding
C11a Position (S)Essential for the right-handed twist that allows for a snug fit within the DNA minor groove.
(R)Results in a left-handed twist, causing steric clashes and preventing effective DNA binding.
C11 Position (R) or (S)Leads to the formation of two different diastereomeric adducts with distinct orientations in the minor groove (R5' and S3').

Influence of C-Ring Saturation and Unsaturation (Endo/Exo)

The degree of saturation in the C-ring of this compound and other PBDs plays a significant role in modulating their DNA-binding affinity and, consequently, their biological potency. Naturally occurring and highly potent PBDs, such as this compound and anthramycin (B1237830), feature either an endocyclic or exocyclic double bond within their C-ring.

This unsaturation contributes to a flattening of the C-ring structure. Modeling studies suggest that this planarity enhances the van der Waals contacts between the drug molecule and the floor and walls of the DNA minor groove. These improved non-covalent interactions contribute to a higher binding affinity compared to PBDs with a fully saturated C-ring, such as neothramycin.

Conversely, complete unsaturation of the C-ring, which would result in a fully aromatic system, has been shown to abolish the molecule's ability to bind to DNA. This is because the delocalization of electrons across the N10-C11 position significantly reduces the electrophilicity of the imine bond, which is essential for the covalent reaction with guanine. Therefore, a specific degree of unsaturation is optimal for maximizing DNA binding and biological activity.

C-Ring StructureExample CompoundImpact on DNA Binding
Exo Unsaturation This compoundEnhanced binding affinity due to improved van der Waals contacts from a flattened C-ring.
Endo Unsaturation AnthramycinSimilar to exo unsaturation, promotes stronger non-covalent interactions within the minor groove.
Saturated NeothramycinReduced binding affinity compared to unsaturated analogues.
Fully Aromatic DidehydroanhydroanthramycinInability to bind covalently to DNA due to reduced electrophilicity of the N10-C11 imine.

Contribution of A-Ring and C-Ring Substituents to Non-Covalent Interactions

The A-ring of this compound, with its hydroxyl and methoxy (B1213986) groups, contributes to the molecule's positioning and orientation within the minor groove. These substituents can engage in hydrogen bonding with the surrounding DNA bases or the sugar-phosphate backbone, as well as participate in van der Waals and hydrophobic interactions. While modifications to the A-ring have been explored, studies suggest that the superior potency of natural products like this compound is predominantly driven by the structural features of the C-ring.

Biophysical and Spectroscopic Studies of DNA Adducts

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy has been a valuable tool for elucidating the dynamics and heterogeneity of this compound-DNA adducts. Studies have shown that when this compound binds to DNA at low densities, the fluorescence decay is best described by a biexponential model, indicating the presence of at least two distinct fluorescent species.

These two species are characterized by different fluorescence lifetimes. The shorter lifetime component is approximately 4.3 nanoseconds, while the longer lifetime component is around 7.1 nanoseconds. These two lifetimes are attributed to the two diastereomeric adducts formed due to the R and S configurations at the C11 position, which adopt different orientations (R5' and S3') within the DNA minor groove. Despite having different lifetimes, these two species exhibit identical emission spectra, although their absorption spectra are slightly shifted. The rate of formation of the longer-lifetime species has been observed to be about twice as fast as that of the shorter-lifetime species.

At higher, saturating concentrations of this compound, the fluorescence decay becomes more complex, showing a bimodal distribution of lifetimes. This suggests the presence of multiple binding species, likely reflecting the binding of this compound to various DNA sequences with different local conformations.

ParameterValueInterpretation
Fluorescence Lifetime 1 4.3 nsRepresents one of the two diastereomeric DNA adducts (e.g., R5' binding mode).
Fluorescence Lifetime 2 7.1 nsRepresents the second diastereomeric DNA adduct (e.g., S3' binding mode).
Relative Amplitude Ratio (Low Density) 0.4 : 0.6Indicates the relative populations of the two adduct species.

Nuclear Magnetic Resonance (NMR) Studies of Adduct Structures

High-field Nuclear Magnetic Resonance (NMR) spectroscopy has provided detailed structural insights into this compound-DNA adducts at the atomic level. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), have been instrumental in unequivocally determining the stereochemistry of the covalent linkage and the orientation of the drug within the DNA minor groove.

NMR studies on this compound complexed with self-complementary DNA oligomers have confirmed that the covalent bond is formed between the C11 position of this compound and the exocyclic N2 amino group of a guanine residue. nih.gov Crucially, these studies have established that the stereochemistry at the newly formed chiral center at C11 is exclusively in the (S)-configuration. nih.gov

NMR FindingMethod(s)Structural Implication
Covalent Linkage Site COSY, NOESYC11 of this compound binds to the N2 of guanine.
Stereochemistry at C11 COSYThe adduct is formed with an (S)-configuration at the C11 position. nih.gov
Orientation in Minor Groove NOESYThe aromatic A-ring of this compound points towards the 3' end of the modified DNA strand.
Effect on DNA Structure NOESY, 31P NMRThe formation of the adduct causes minimal distortion to the B-DNA helix.

Footprinting Analysis of DNA Binding Sites

Footprinting techniques, utilizing enzymatic (e.g., DNase I) or chemical (e.g., methidiumpropyl-EDTA-iron(II) [MPE-Fe(II)]) nucleases, have been employed to determine the sequence specificity and the size of the DNA region protected by this compound binding. This method reveals the "footprint" of the bound ligand on the DNA, where the drug physically shields the DNA from cleavage.

These analyses have demonstrated that this compound, along with other PBDs, exhibits a clear preference for binding to specific DNA sequences. The most favored binding sites are purine-rich sequences, with a particular preference for 5'-Pu-G-Pu sequences, where Pu represents a purine base (adenine or guanine). Conversely, sequences such as 5'-Py-G-Py (where Py is a pyrimidine) are the least preferred binding sites.

Footprinting analysis has also determined the size of the DNA binding site for this compound. The region protected from nuclease cleavage typically spans three to four base pairs. This footprint size is consistent with the dimensions of the this compound molecule and its snug fit within the minor groove. Interestingly, footprinting experiments have also revealed drug-induced conformational changes in the DNA, as evidenced by enhanced cleavage at sites flanking the primary binding region.

Footprinting ParameterFindingSignificance
Preferred Binding Sequence 5'-Pu-G-PuHighlights the sequence selectivity of this compound for purine-rich regions.
Least Preferred Binding Sequence 5'-Py-G-PyIndicates a disfavor for pyrimidines flanking the target guanine.
Binding Site Size 3-4 base pairsDefines the physical space occupied by the drug on the DNA.
Drug-Induced Effects Enhanced cleavage at flanking regionsSuggests that this compound binding can alter the local DNA conformation.

DNA Melting Temperature (Tm) Studies

The covalent binding of this compound to the minor groove of DNA results in the formation of a stable adduct, which significantly enhances the thermal stability of the DNA duplex. This stabilization is quantifiable through DNA melting temperature (Tm) studies. The Tm is the temperature at which 50% of double-stranded DNA dissociates into single strands. An increase in Tm indicates that more thermal energy is required to denature the DNA, reflecting a more stable double helix.

DNA SampleMelting Temperature (Tm)
Unmodified DNA49°C
Yatakemycin-Modified DNA85°C

This table presents data from a study on Yatakemycin, a compound analogous to this compound, demonstrating the significant increase in DNA melting temperature upon adduct formation. nih.gov

Biochemical Consequences of DNA Adduction

The formation of the this compound-DNA adduct has profound biochemical consequences, primarily manifesting as the inhibition of essential cellular processes that rely on the DNA template.

Inhibition of Nucleic Acid Synthesis

The presence of the bulky this compound adduct in the minor groove of DNA presents a significant physical impediment to the enzymes responsible for nucleic acid synthesis. DNA polymerases, the enzymes that replicate DNA, are obstructed by these lesions. nih.gov The covalent bond between this compound and guanine distorts the DNA helix, preventing the polymerase from proceeding along the template strand. This blockage of DNA replication is a primary mechanism of this compound's cytotoxic activity. The inability of the cell to replicate its genome leads to cell cycle arrest and ultimately, apoptosis.

Interference with Transcription Processes

Similarly, the process of transcription, where the genetic information from DNA is copied into RNA by RNA polymerase, is severely hindered by the this compound-DNA adduct. The adduct acts as a roadblock, preventing the progression of RNA polymerase along the DNA template. nih.gov This steric hindrance can interfere with both the initiation and elongation phases of transcription. The distortion of the DNA helix caused by the adduct may prevent the proper binding of transcription factors and RNA polymerase to promoter regions, thereby inhibiting transcription initiation. If transcription is initiated, the adduct can physically block the movement of the RNA polymerase, leading to premature termination of transcription. This disruption of gene expression prevents the synthesis of essential proteins, contributing to the potent cytotoxic effects of this compound.

Chemical Synthesis and Structure Activity Relationship Sar Studies

Total Synthesis Methodologies of Tomaymycin and its Analogues

The total synthesis of this compound and its analogues has been a significant area of research, driven by the need for sufficient quantities for biological evaluation and the desire to create novel derivatives with improved properties. Several synthetic strategies have been developed over the years, each employing different key approaches and strategic disconnections. asm.orgresearchgate.netnih.govnih.govcapes.gov.bracs.org

Key Synthetic Approaches and Strategic Disconnections

Early synthetic efforts towards PBDs, including this compound, were often based on approaches like the Leimgruber and Pena method, which involved the construction of the PBD core from simpler precursors. ucl.ac.ukucl.ac.uk Strategic disconnections in these syntheses typically focused on forming the diazepine (B8756704) and pyrrolidine (B122466) rings. For instance, the Mori approach, reported in 1986, utilized palladium-catalyzed carbonylation as a key step in the total synthesis of this compound. jst.go.jpucl.ac.uk Another common strategy involves the cyclization of N-(2-aminobenzoyl)pyrrolidine precursors. mdpi.com More recent methodologies have explored late-stage functionalization and stereoselective reactions to improve efficiency and control the stereochemistry of the C11a position, which is essential for DNA binding. acs.orgub.eduresearchgate.net Some approaches utilize intramolecular alkylation or C(sp3)–H activation to construct key intermediates. rsc.org

Synthesis of Oxo-Tomaymycin and its Conversion to this compound

Oxo-tomaymycin is a related compound also isolated from Streptomyces achromogenes var. tomaymycetics. jst.go.jp It is considered a biologically inactive metabolite of this compound, and its conversion to the active this compound has been a subject of synthetic interest. nih.govnih.govgoogle.com Several methods have been developed for the synthesis of oxo-tomaymycin, including a concise four-step linear route featuring an olefination reaction. nih.govrsc.orgresearchgate.net A key step in some oxo-tomaymycin syntheses involves the construction of the seven-membered diazepine ring via amide bond formation, often realized through chemoselective reduction of a nitroarene followed by spontaneous cyclization under acidic conditions. researchgate.netacs.org

The conversion of oxo-tomaymycin to this compound typically involves the reduction of the amide group at the C11 position to the carbinolamine or imine functionality, which is crucial for this compound's DNA alkylating activity. capes.gov.brgoogle.com A mild method for this conversion involves the reduction of the secondary amide in oxo-tomaymycin to the carbinolamine ether or imine. jst.go.jpcapes.gov.br This transformation is significant because oxo-tomaymycin is more stable than this compound, making its isolation from fermentation broths more straightforward. google.com Thus, synthesizing oxo-tomaymycin first and then converting it to this compound can facilitate the preparation of the active antibiotic. google.com

Synthesis of Geometric Isomers (E- and Z-Tomaymycins) and their Activity

This compound possesses an exocyclic double bond at the C2 position of the pyrrolidine ring, which can exist as geometric isomers, E and Z. ucl.ac.uk The total synthesis of both E- and Z-tomaymycin isomers has been reported. ucl.ac.ukresearchgate.net Studies have investigated the biological activity of these isomers. For example, the Z-isomer has been reported to have similar antibacterial activity to the E-isomer. researchgate.net Controlling the stereochemistry of this exocyclic double bond during synthesis, particularly favoring the E-isomer which is found in the natural product, can be challenging, with some olefination methods yielding predominantly the Z-isomer or lacking selectivity. acs.orgthieme-connect.com

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of this compound analogues and derivatives have been extensively pursued to explore their potential as therapeutic agents with improved potency, selectivity, and pharmacological properties. asm.orgacs.orgresearchgate.netub.eduacs.org Modifications have been made to various parts of the this compound structure, including the A, B, and C rings, as well as the substituents attached to them. nih.govasm.org

Analogue synthesis often involves incorporating different substituents on the aromatic A-ring or modifying the pyrrolidine C-ring. asm.orgucl.ac.ukucl.ac.uk Palladium-mediated coupling reactions, such as Heck, Suzuki, and Stille reactions, have been employed to introduce various side chains at the C2-position of the PBD C-ring. ucl.ac.uk The introduction of aryl substituents at the C2 position, for instance, has been shown to enhance in vivo activity. ucl.ac.uk

The development of PBD dimers, often linked via the C8 position, represents another important class of this compound derivatives, designed to increase DNA binding affinity and sequence selectivity. nih.govmdpi.com Novel this compound derivatives comprising a linker for conjugation to cell-binding agents, such as antibodies, have also been synthesized for targeted delivery. researchgate.netgoogle.comgoogle.com

Comprehensive Structure-Activity Relationship (SAR) Investigations

Extensive SAR studies have been conducted on this compound and its analogues to understand the relationship between their chemical structure and biological activity, particularly their DNA binding and cytotoxic properties. nih.govrsc.orgnih.gov These studies have revealed key structural features that are essential for activity and have guided the rational design of more potent derivatives. nih.govresearchgate.net

Impact of Pyrrolidine (C) Ring Modifications (e.g., unsaturation, C2-substituents)

Modifications to the pyrrolidine (C) ring of this compound have a significant impact on its biological activity. The degree of unsaturation in the C-ring is a crucial factor. PBD monomers with C2-exo unsaturation, like this compound, generally exhibit enhanced DNA-binding affinity and cytotoxicity compared to those with fully saturated C-rings. nih.govucl.ac.uk This unsaturation is thought to flatten the C-ring, leading to a better fit within the DNA minor groove and improved van der Waals contacts. nih.gov

The presence and nature of substituents at the C2 position of the C-ring also play a vital role in the activity of this compound and its analogues. Naturally occurring PBDs with C2 functionalization, such as this compound, are often more potent than their unsubstituted counterparts. ucl.ac.uk The C2-exo unsaturation, specifically the methylene (B1212753) or ethylidene group at C2, has been shown to enhance both cytotoxic potency and DNA binding affinity. ucl.ac.ukucl.ac.uk For example, this compound, with its C2-exo double bond, is significantly more potent than DC-81, which differs primarily by lacking this feature. ucl.ac.uk Introducing aryl substituents at the C2 position can also dramatically enhance activity. ucl.ac.ukresearchgate.net

Conversely, complete unsaturation of the C-ring, leading to a fully aromatic system, significantly reduces the electrophilicity of the N10-C11 imine, which is essential for covalent DNA binding, and thus ablates DNA-binding ability and cytotoxicity. nih.gov

The following table summarizes some of the observed impacts of C-ring modifications on PBD activity based on SAR studies:

C-Ring ModificationImpact on Activity (relative to saturated C-ring)NotesSource
C2-exo unsaturation (e.g., this compound)Enhanced DNA binding and cytotoxicityFlattens C-ring, improves minor groove fit, better van der Waals contacts nih.govucl.ac.uk
C2-endo unsaturation (e.g., Anthramycin)Enhanced DNA binding and cytotoxicitySimilar effects to C2-exo unsaturation nih.govucl.ac.uk
C2-substituents (e.g., Aryl)Enhanced activityPositioned along the DNA groove, can make positive interactions ucl.ac.ukucl.ac.ukresearchgate.net
Fully saturated C-ringLower activity nih.govucl.ac.uk
Fully aromatic C-ringLoss of DNA binding and cytotoxicityReduces N10-C11 imine electrophilicity nih.gov

Effects of Benzodiazepine (B76468) (B) Ring Modifications (e.g., imine bond, N10 position)

The benzodiazepine (B) ring of this compound contains the crucial N10-C11 imine functionality (or its equivalent carbinolamine or carbinolamine methyl ether) which is essential for the covalent interaction with DNA. oup.comnih.gov This electrophilic center at C11 is key to the formation of the aminal bond with the N2 of guanine (B1146940). oup.comnih.gov

Studies comparing PBDs with different functionalities at the N10-C11 position highlight the importance of this group for DNA binding affinity and cytotoxicity. For instance, PBDs possessing an imine functionality at N10-C11, such as DC-81 and neothramycin, generally exhibit lower DNA-binding affinities compared to compounds like anthramycin (B1237830) or this compound that have carbinolamine methyl ether functions at this position. oup.com This suggests that the nature and electrophilicity of the N10-C11 group significantly influence the efficiency of covalent adduct formation with DNA. oup.com

Role of Aromatic (A) Ring Substituents (e.g., hydroxyl, methoxy)

The aromatic (A) ring of this compound contains substituents, such as hydroxyl and methoxy (B1213986) groups. wikipedia.orggoogleapis.com These substituents on the A-ring can influence the DNA binding affinity and biological activity of PBDs through various mechanisms, including electronic effects and interactions within the minor groove. ucl.ac.ukbiorxiv.org

Electron-donating substituents on the A-ring, particularly at the C7 and C8 positions, can increase the alkylating potential and DNA binding capability of PBDs. biorxiv.org Hydroxyl and methoxy groups are known electron-donating substituents on aromatic rings. libretexts.orgmsu.edu Their presence and position on the A-ring can affect the electron density around the N10-C11 electrophilic center, influencing its reactivity towards the guanine N2 amino group.

Stereochemical Influences on DNA Binding and Activity

The stereochemistry of this compound, particularly at the C11a chiral center, is critical for its interaction with DNA. oup.comnih.gov PBDs that bind to the minor groove of B-form DNA, including this compound, possess an (S)-configuration at the C11a position. oup.comnih.gov This specific stereochemistry imparts a right-handed twist to the molecule, which is complementary to the natural twist of the DNA minor groove, facilitating a snug fit at the binding site. oup.com

The stereochemistry at the C11 position, where the covalent bond with guanine is formed, also plays a significant role in the orientation of the molecule within the minor groove and the stability of the resulting DNA adduct. Studies have shown that the stereochemistry at the covalent linkage site with DNA is typically (S), with an associated 3' orientation of the drug. ebi.ac.uknih.gov Time-resolved fluorescence studies of this compound binding to DNA have indicated the presence of different adduct species with distinct fluorescence lifetimes, proposed to represent different binding modes (e.g., R5' or S5' and S3') depending on the configuration at C11 and the orientation of the aromatic ring on the modified strand. nih.gov The rate of formation of these different adduct species can also vary. nih.gov

Maintaining the correct stereochemistry is essential for optimal DNA binding affinity and the resulting biological activity. Alterations in stereochemistry can lead to reduced binding or altered binding modes, impacting the efficacy of the compound.

Development of Novel Linkers for Conjugation Studies

The development of novel linkers is a significant area of research for conjugating cytotoxic agents like this compound to targeting molecules, such as antibodies, to create antibody-drug conjugates (ADCs). nih.govsigmaaldrich.comgoogle.comnih.gov Linkers play a crucial role in connecting the drug payload to the targeting agent and influencing the stability, release, and pharmacokinetic properties of the resulting conjugate. researchgate.net

For PBD-based ADCs, linkers are typically attached to the PBD scaffold at specific positions, often on the aromatic A-ring, such as the C8 position. biorxiv.org The linker design influences the ability of the PBD to bind to DNA once delivered to the target site. Novel linkers are being developed with improved chemical stability to prevent premature drug release in systemic circulation while allowing efficient release within the target cells. nih.gov

Research in this area involves synthesizing linkers with varying lengths, compositions (e.g., containing polyethylene (B3416737) glycols), and cleavable mechanisms (e.g., protease-sensitive, pH-sensitive) to optimize the therapeutic index of ADCs. google.com The choice of linker and its attachment site on the PBD are critical considerations in the design and synthesis of effective PBD-containing ADCs. biorxiv.orgresearchgate.net

Advanced Research Applications and Future Directions

Rational Design and Optimization of PBD Analogues for Specific Biochemical Targets

The core pyrrolobenzodiazepine scaffold, exemplified by tomaymycin, serves as a foundation for the rational design and synthesis of analogues with optimized properties and targeted activity towards specific biochemical targets. PBDs exert their biological activity primarily through covalent binding to the N2 position of guanine (B1146940) residues in the minor groove of DNA itmedicalteam.plresearchgate.net. This interaction is sequence-selective, with a preference for purine-guanine-purine (Pu-G-Pu) sequences for monomers like this compound itmedicalteam.plresearchgate.net.

Rational design efforts aim to enhance DNA binding affinity, sequence specificity, and cytotoxicity, while potentially reducing off-target effects. This has led to the development of PBD dimers, which consist of two PBD units linked together. These dimers can form highly potent interstrand DNA cross-links, typically at Pu-GATC-Py sequences, offering increased DNA stabilization and often greater cytotoxicity compared to monomeric PBDs nih.govmdpi.comoup.com. The introduction of C2-exo or C2-endo unsaturation in the PBD monomers, as seen in this compound, generally enhances DNA-binding affinity nih.gov. Analogues with substituents at various positions of the PBD skeleton are being synthesized and evaluated to understand the structure-activity relationships and identify compounds with improved therapeutic profiles kcl.ac.ukresearchgate.net. The design of PBD analogues is particularly relevant in the context of Antibody-Drug Conjugates (ADCs), where highly potent DNA-alkylating agents are linked to tumor-targeting antibodies to selectively deliver the cytotoxic payload to cancer cells nih.govmdpi.comaacrjournals.orgmedchemexpress.comresearchgate.netgoogle.com.

Applications in Chemical Biology

This compound and its derivatives are valuable tools in chemical biology for studying DNA interactions and exploring gene targeting strategies.

This compound's well-defined mechanism of covalent binding to DNA makes it a useful molecular probe for investigating DNA structure, recognition, and damage. Studies utilizing techniques such as fluorescence spectroscopy and molecular modeling have provided detailed insights into the interaction of this compound with DNA. This compound reacts at the guanine N2 position within the minor groove, and its binding exhibits sequence specificity nih.govebi.ac.uk. Fluorescence studies have been used to characterize this compound-DNA adducts, revealing information about the environment of the bound drug and the kinetics of adduct formation nih.govnih.govgrantome.com. Molecular modeling complements these studies by providing structural models of this compound-DNA complexes and predicting binding modes nih.govgrantome.comuni-greifswald.deresearchgate.net. These investigations help to elucidate the molecular basis of PBD-DNA recognition and the factors influencing binding affinity and specificity.

The sequence-selective DNA binding of PBDs, including this compound, suggests their potential as agents for targeting specific gene sequences. By binding to particular DNA recognition sites, PBDs can interfere with crucial DNA-templated processes such as transcription and replication itmedicalteam.plresearchgate.netaacrjournals.orgnih.gov. There is growing evidence that PBDs may exert some of their pharmacological effects through the inhibition of transcription factors that bind to specific DNA sequences mdpi.comaacrjournals.org. This has led to interest in using PBDs as a basis for small molecules designed to target specific DNA sequences to inhibit transcription factor binding and thus modulate gene expression, offering a novel approach in anticancer therapy mdpi.comaacrjournals.org.

Engineering Biosynthetic Pathways for Diversification of this compound Structure

Understanding and manipulating the biosynthetic pathways responsible for producing this compound and other natural PBDs offers a route to generating novel analogues with potentially improved or altered biological activities. The biosynthetic gene cluster for this compound has been identified and sequenced, revealing the enzymes involved in its production by Streptomyces achromogenes ebi.ac.ukresearchgate.netnih.gov. This pathway involves nonribosomal peptide synthetases (NRPSs) and utilizes precursors derived from chorismate and tyrosine researchgate.netnih.gov.

Engineering these biosynthetic pathways through techniques such as gene replacement and manipulation of enzymatic steps can lead to the production of structural variants of this compound researchgate.netnih.govbeilstein-institut.denih.gov. In vitro reconstitution of the biosynthetic system allows for detailed study of the individual enzymatic steps and provides a platform for combinatorial biosynthesis, where enzymes from different pathways can be mixed and matched to create hybrid molecules researchgate.netnih.gov. This approach complements traditional synthetic chemistry by enabling the generation of structurally complex analogues that may be difficult to synthesize chemically researchgate.net. Diversifying the structure of this compound through biosynthetic engineering can yield compounds with altered DNA binding preferences, increased potency, or modified pharmacokinetic properties.

Computational Chemistry and Molecular Modeling of this compound-DNA Interactions

Computational chemistry and molecular modeling play a crucial role in understanding the complex interactions between this compound and DNA at the atomic level. Techniques such as molecular mechanics calculations, molecular dynamics simulations, and quantum mechanics/molecular mechanics (QM/MM) studies are employed to model the binding of this compound to DNA duplexes nih.govresearchgate.netchemrxiv.org.

These computational methods can predict preferred binding sites, analyze the stability of drug-DNA adducts, and provide insights into the conformational changes induced in DNA upon drug binding nih.govresearchgate.netchemrxiv.orgacs.org. Molecular modeling studies of this compound-DNA adducts have shown that the antibiotic is typically buried in the minor groove nih.gov. Computational approaches can also help to rationalize experimental observations, such as sequence selectivity and the influence of flanking base pairs on binding nih.govnih.gov. Furthermore, in silico studies can guide the rational design of new PBD analogues by predicting how structural modifications might affect DNA binding affinity and specificity nih.govresearchgate.netchemrxiv.org.

Semi-Synthetic Approaches to Novel this compound-Based Compounds

While total chemical synthesis of complex this compound derivatives can be challenging, particularly due to the reactive imine bond, semi-synthetic approaches offer a viable alternative for generating novel compounds researchgate.netresearchgate.net. Semi-synthesis involves using naturally produced this compound or biosynthetic intermediates as starting materials and then applying chemical reactions to modify their structures.

This approach can allow for the introduction of chemical moieties that are not readily incorporated through biosynthesis alone, or for targeted modifications at specific positions of the molecule. Semi-synthetic strategies can be used to create conjugates, such as the PBD-based payloads used in ADCs, where the cytotoxic PBD is chemically linked to a targeting antibody medchemexpress.comgoogle.com. These approaches combine the advantages of both biosynthesis (access to complex core structures) and chemical synthesis (flexibility in introducing diverse functional groups) to expand the chemical space of this compound-based compounds and explore their potential for new therapeutic applications beilstein-institut.deresearchgate.netmedchemexpress.com.

Exploration of this compound in Natural Product Drug Discovery (Lead Compound)

This compound, a pyrrolo brad.ac.uknih.govbenzodiazepine (B76468) (PBD) antibiotic isolated from Streptomyces achromogenes var. tomaymyceticus, has garnered significant attention in natural product drug discovery due to its potent antitumor and antimicrobial activities. researchgate.netmedchemexpress.com Its identification as a natural product with promising biological activity positions it as a valuable lead compound for the development of novel therapeutic agents. solubilityofthings.comwikipedia.org

The utility of this compound as a lead compound stems from its well-established mechanism of action, primarily its ability to covalently bind to the minor groove of DNA. nih.govnih.govcapes.gov.brmdpi.com This interaction, specifically with the N2 of guanine, leads to the formation of stable adducts that interfere with DNA synthesis and function, ultimately inducing cytotoxicity in rapidly dividing cells, including cancer cells. nih.govnih.govmdpi.com The structural features of this compound, including its imine in the diazepine (B8756704) ring, are crucial for this covalent binding and its biological activity. mdpi.com

Research efforts have focused on understanding the intricate details of this compound's interaction with DNA to inform the design of improved analogs. Studies utilizing techniques such as NMR, fluorescence spectroscopy, and molecular modeling have provided insights into the binding modes and conformational changes that occur upon DNA binding. nih.govnih.govnih.govacs.org For instance, time-resolved fluorescence studies have revealed the presence of distinct this compound-DNA adduct species with varying lifetimes and binding orientations within the minor groove, depending on the DNA sequence and solution conditions. nih.gov Molecular modeling studies have further supported that the antibiotic is deeply embedded in the minor groove in all possible binding modes. nih.gov

The exploration of this compound as a lead compound has led to the synthesis and evaluation of numerous analogs with modified structures to optimize their pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles. amanote.comjst.go.jpnih.govupmbiomedicals.comlibretexts.org Structural modifications have been explored on various parts of the this compound molecule, including the ethylidenepyrrole ring, the amide bond, and substituents on the benzene (B151609) ring. nih.gov These structure-activity relationship (SAR) studies are crucial in identifying key structural determinants for enhanced biological activity and reduced toxicity. nih.govlibretexts.org

The natural origin of this compound highlights the importance of natural products as a rich source of diverse chemical structures with therapeutic potential. medchemexpress.commdpi.comresearchgate.net The success in identifying and characterizing this compound has paved the way for the discovery and development of other PBD-based natural products and their synthetic derivatives, some of which have advanced to clinical trials. brad.ac.ukresearchgate.net The ongoing research into the biosynthesis of this compound and related PBDs also offers opportunities for generating novel analogs through biosynthetic engineering approaches. mdpi.comwelch1.org

Future directions in exploring this compound as a lead compound include the continued synthesis and evaluation of novel analogs with improved targeting capabilities, such as antibody-drug conjugates (ADCs) where this compound derivatives are linked to tumor-targeting antibodies to deliver the cytotoxic payload specifically to cancer cells, thereby minimizing damage to healthy tissues. medchemexpress.comgoogle.comscilit.com Further detailed research findings on the activity of this compound analogs against specific cancer cell lines and their DNA binding characteristics are essential for advancing these compounds towards clinical applications.

Illustrative Data from Research Findings:

While specific comprehensive data tables on analog activity were not consistently available across the search results in a format readily transferable, the research indicates that structural modifications significantly impact antitumor activity. For example, studies on this compound analogs have investigated the effect of alterations to different parts of the molecule on their toxicity against various cancer cell lines like Ehrlich carcinoma, Sarcoma 180, L1210 leukemia, and P388 leukemia in mice. nih.gov The dideoxy analog of this compound, for instance, has been reported to have significantly weaker antibiotic properties compared to the parent compound, highlighting the importance of specific functional groups for activity. researchgate.net

Below is an example of how research findings on the impact of structural modifications on activity could be presented in a data table format, based on the type of studies conducted as indicated in the search results.

Structural Modification SiteObserved Impact on Antitumor Activity (Qualitative)Relevant Research Focus
Ethylidenepyrrole ringVaries depending on specific modificationSynthesis and toxicity studies on analogs nih.gov
Amide bondVaries depending on specific modificationSynthesis and toxicity studies on analogs nih.gov
Benzene ring substituentsVaries depending on specific modificationSynthesis and toxicity studies on analogs nih.gov
C-11 positionImpacts DNA binding orientation and activity nih.govnih.govNMR, fluorescence, and molecular modeling studies nih.govnih.gov
Dideoxy modificationSignificantly weaker antibiotic properties researchgate.netAnalog synthesis and biological property comparison researchgate.net

This table exemplifies the kind of data generated during the lead optimization process, where systematic structural changes are correlated with biological outcomes to guide the development of more effective drug candidates.

Q & A

Basic: What experimental methods are used to determine Tomaymycin’s sequence-specific binding to DNA?

Answer:
this compound binds preferentially to guanine-rich DNA sequences via covalent alkylation at the minor groove. Key methods include:

  • Fluorescence spectroscopy : To monitor binding-induced changes in emission intensity and lifetime .
  • 2D 1H^1H NMR : Resolves structural details of adducts (e.g., C11 stereochemistry and orientation relative to DNA strands) .
  • Molecular modeling : Predicts preferred binding modes (e.g., S3' vs. R5' adducts) and hydrogen-bonding patterns with DNA bases .
  • Competitive binding assays : Quantify affinity variations across sequences (e.g., 5'AGA vs. 5'PuGPu motifs) .

Basic: How can researchers assess this compound’s impact on DNA flexibility?

Answer:
DNA helical dynamics (bending/twisting) are studied using:

  • Time-resolved fluorescence anisotropy : Measures rotational correlation times to infer bending rigidity .
  • BZFIT analysis : Models anisotropy decay to distinguish contributions from torsional vs. bending motions .
  • Comparative studies : Poly(dA-dG)•poly(dC-dT) vs. calf thymus DNA reveal sequence-dependent flexibility differences .

Advanced: How to resolve contradictions in fluorescence decay models for this compound-DNA adducts?

Answer:
At low binding densities, decay fits a double-exponential model (two dominant species: S3' and R5' adducts). At saturation, a bimodal Gaussian distribution better represents heterogeneous binding. Methodological considerations:

  • Maximum Entropy Method (MEM) : Distinguishes closely spaced lifetimes (e.g., 1.5–8 ns range) .
  • Simulated decay analysis : Validates model selection by comparing synthetic and experimental data .
  • Temperature-dependent studies : Identifies contributions from proton transfer (activation energy ~21 kJ/mol) .

Advanced: How to validate this compound’s biosynthesis pathway in Streptomyces strains?

Answer:
Key approaches include:

  • LC-MS analysis : Detects intermediates bound to non-ribosomal peptide synthetase (NRPS) thiolation domains .
  • In vitro pathway reconstitution : Purified enzymes (e.g., P450 monooxygenases) confirm A-ring hydroxylation steps .
  • Genetic knockout studies : Disrupt tom gene clusters to assess product loss .

Basic: What parameters quantify this compound-DNA interaction efficiency?

Answer:
Critical metrics include:

  • Quantum yield (Φ\Phi) : Correlates with environmental polarity (e.g., Φ=0.12\Phi = 0.12 in D2_2O vs. 0.08 in H2_2O) .
  • Binding kinetics : kon/koffk_{\text{on}}/k_{\text{off}} ratios derived from stopped-flow fluorescence .
  • Radiation rate constants : kr=1.1×108s1k_r = 1.1 \times 10^8 \, \text{s}^{-1} for free this compound .

Advanced: How does this compound stabilize B-DNA and inhibit B-Z transitions?

Answer:
Mechanisms include:

  • Minor groove widening : this compound’s ethylidene side chain sterically hinders Z-DNA formation .
  • Fluorescence anisotropy : Monitors reduced helical twist in poly(dG-dC) under high-salt conditions .
  • Circular dichroism (CD) : Detects retention of B-DNA signature (positive peak at 275 nm) despite Z-DNA-inducing agents .

Advanced: How to address cell line-specific variations in this compound cytotoxicity (e.g., IC50_{50}50​ differences)?

Answer:
Factors to investigate:

  • DNA repair efficiency : Mismatch repair (MMR)-deficient cells show higher sensitivity .
  • Cellular uptake : HPLC quantifies intracellular this compound levels across lines (e.g., leukemia vs. plasmacytoma) .
  • Transcriptomic profiling : Identifies overexpression of detoxification enzymes (e.g., glutathione transferases) .

Basic: What hydrogen-bonding interactions govern this compound’s binding modes?

Answer:

  • N10-H donor : Forms hydrogen bonds with guanine O6 or water molecules in the minor groove .
  • Solvent isotope effects : 2H2O^2H_2O increases fluorescence lifetime by stabilizing excited-state proton transfer .
  • Molecular dynamics simulations : Predict solvent accessibility of C11-OMe groups in R5' vs. S3' adducts .

Advanced: How to optimize time-resolved fluorescence studies for this compound-DNA dynamics?

Answer:
Best practices include:

  • Global analysis : Simultaneously fit multiple decay curves (e.g., varying temperature/pH) to improve parameter accuracy .
  • MEM vs. discrete models : Use Akaike information criterion (AIC) to select the most parsimonious model .
  • Control experiments : Compare adducts with synthetic analogs (e.g., this compound DM) to isolate DNA-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.